molecular formula C15H24O3 B1251926 Leitneridanin A

Leitneridanin A

Cat. No. B1251926
M. Wt: 252.35 g/mol
InChI Key: BVXPLISOTNGKBH-ARILJUKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leitneridanin A is a natural product found in Leitneria floridana with data available.

Scientific Research Applications

Antiviral and Antitumor Applications

  • Leitneridanin A and B : Identified from Leitneria floridana, these sesquiterpenes have shown potential in antiviral and antitumor applications. Leitneridanin A, in particular, has been evaluated for its efficacy against HIV and a range of human tumor cell lines. The study highlights its promising role in the development of new therapeutic agents (Xu et al., 2000).

Educational and Analytical Tools

  • While not directly related to Leitneridanin A, research on the Leitner system, which pertains to spaced repetition and learning, offers insights into educational methodologies. This indicates a broader scope of research where the name "Leitner" is associated, though it is not specifically linked to Leitneridanin A (Yunxia Gao et al., 2015).

Natural Habitat and Propagation

  • Studies on Leitneria floridana, the plant source of Leitneridanin A, have explored aspects like seed germination from different populations, providing insights into the propagation and conservation of this rare North American shrub (Sharma & Graves, 2004).

Pharmacological Research

  • Research on various compounds, though not directly naming Leitneridanin A, has been conducted to understand their potential in treating diseases like Leishmaniasis. This kind of research provides a context in which compounds similar to Leitneridanin A might be studied for their pharmacological effects (Kolodziej & Kiderlen, 2005).

properties

Product Name

Leitneridanin A

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(1R,3R,4aR,6R,8aS)-8a-methyl-4-methylidene-6-prop-1-en-2-yl-2,3,5,6,7,8-hexahydro-1H-naphthalene-1,3,4a-triol

InChI

InChI=1S/C15H24O3/c1-9(2)11-5-6-14(4)13(17)7-12(16)10(3)15(14,18)8-11/h11-13,16-18H,1,3,5-8H2,2,4H3/t11-,12-,13-,14+,15-/m1/s1

InChI Key

BVXPLISOTNGKBH-ARILJUKYSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@@H](C[C@H](C(=C)[C@@]2(C1)O)O)O)C

Canonical SMILES

CC(=C)C1CCC2(C(CC(C(=C)C2(C1)O)O)O)C

synonyms

leitneridanin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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